molecular formula C13H11N3O3 B10876530 2-Hydroxy-N'~1~-(4-pyridylcarbonyl)benzohydrazide

2-Hydroxy-N'~1~-(4-pyridylcarbonyl)benzohydrazide

Cat. No.: B10876530
M. Wt: 257.24 g/mol
InChI Key: DUVPZMGQYBCNJS-UHFFFAOYSA-N
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Description

2-Hydroxy-N’~1~-(4-pyridylcarbonyl)benzohydrazide is a hydrazone derivative known for its significant role in medicinal chemistry due to its wide range of pharmacological applications. This compound features a highly reactive azomethine group (CO–NH–N=CH), making it valuable for drug development, metal complexation, and various pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N’~1~-(4-pyridylcarbonyl)benzohydrazide typically involves the condensation of phenyl or hydroxyl phenyl hydrazides with substituted aldehydes. This reaction can be carried out in organic solvents like methanol or ethanol in the presence of glacial acetic acid or under solvent-free conditions. A more environmentally friendly method involves using water as a solvent, yielding products in high efficiency and purity .

Industrial Production Methods: Industrial production methods for hydrazone derivatives often involve similar condensation reactions but on a larger scale. These methods prioritize high yield, cost-effectiveness, and minimal environmental impact. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-N’~1~-(4-pyridylcarbonyl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-Hydroxy-N’~1~-(4-pyridylcarbonyl)benzohydrazide involves its interaction with molecular targets and pathways. The compound’s azomethine group allows it to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its ability to interact with nucleic acids and proteins contributes to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-N’~1~-(4-pyridylcarbonyl)benzohydrazide stands out due to its unique combination of a hydroxyl group and a pyridylcarbonyl moiety, which enhances its reactivity and potential for forming metal complexes. This structural uniqueness contributes to its diverse applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

N'-(2-hydroxybenzoyl)pyridine-4-carbohydrazide

InChI

InChI=1S/C13H11N3O3/c17-11-4-2-1-3-10(11)13(19)16-15-12(18)9-5-7-14-8-6-9/h1-8,17H,(H,15,18)(H,16,19)

InChI Key

DUVPZMGQYBCNJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=NC=C2)O

Origin of Product

United States

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